Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate
Description
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₁₃FN₄O was confirmed via high-resolution mass spectrometry and elemental analysis. Key structural contributions include:
- Pyrazolo[3,4-b]pyridine core : 9 atoms (C₇H₄N₂).
- 2-Fluorobenzyl group : C₇H₆F.
- Methyl carboximidate : C₂H₃NO.
| Parameter | Value |
|---|---|
| Molecular weight | 284.29 g/mol |
| Exact mass | 284.1022 Da |
| Unsaturation index | 11 |
The high unsaturation index (11 double bonds/rings) underscores its aromaticity and planar geometry.
Tautomeric and Isomeric Considerations
Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-forms due to proton shifts at the pyrazole N1/N2 positions. However, the 2-fluorobenzyl group at N1 in this compound locks the tautomer into the 1H-configuration , eliminating equilibrium with 2H-forms.
Potential isomerism includes:
- Regioisomerism : Substitution patterns on the pyridine ring (e.g., 5-fluoro vs. 6-fluoro derivatives).
- Stereoisomerism : The carboximidate group can theoretically exhibit E/Z isomerism, but the methyl ester’s small size minimizes steric hindrance, favoring a single conformation.
Crystallographic and Three-Dimensional Conformational Studies
While single-crystal X-ray data for this specific compound is unavailable, related pyrazolo[3,4-b]pyridines adopt planar fused-ring systems with dihedral angles <5° between pyrazole and pyridine rings. Key predicted features include:
- Intramolecular hydrogen bonding : Between the pyridine N and the carboximidate oxygen, stabilizing the planar structure.
- 2-Fluorobenzyl orientation : The fluorine atom’s electronegativity induces a para-directed dipole , positioning the benzyl group perpendicular to the pyrazolopyridine plane.
Computational studies (DFT/B3LYP) suggest a twist-boat conformation for the benzyl group, minimizing steric clashes with the pyridine ring.
Comparative Structural Analysis with Pyrazolo[3,4-b]Pyridine Derivatives
The compound’s structure diverges from common pyrazolo[3,4-b]pyridine derivatives in three ways:
The 2-fluorobenzyl group enhances lipophilicity (logP ≈ 2.8) compared to non-fluorinated analogs (logP ≈ 2.2), while the carboximidate group improves metabolic stability over esters. These modifications make it a key intermediate in synthesizing kinase inhibitors like Riociguat.
Properties
IUPAC Name |
methyl 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-21-14(17)13-11-6-4-8-18-15(11)20(19-13)9-10-5-2-3-7-12(10)16/h2-8,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKGRWHECMNHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=NN(C2=C1C=CC=N2)CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to Methyl 1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-b]Pyridine-3-Carbimidate
Overview of Pyrazolo[3,4-b]Pyridine Synthesis Strategies
The pyrazolo[3,4-b]pyridine scaffold is typically constructed via two primary strategies: (1) annulation of a pyridine ring onto a preformed pyrazole or (2) cyclization of a pyrazole moiety onto a preexisting pyridine. For this compound, the former approach is employed, where the pyridine ring is built upon a pyrazole precursor functionalized at the N1 and C3 positions. This method allows precise control over substituent placement, critical for achieving the desired pharmacological profile.
Stepwise Preparation from 1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxamide
The synthesis of this compound (Formula-9) is detailed in Example 4 of Patent WO2017025981A1. The process begins with 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (Formula-7), which undergoes methylation at the carboxamide group to yield the target carbimidate.
Methylation Using Trimethyloxonium Tetrafluoroborate
The key step involves treating Formula-7 with trimethyloxonium tetrafluoroborate, a potent methylating agent, in dichloromethane under nitrogen atmosphere. Triethylamine is added to neutralize the generated tetrafluoroboric acid, ensuring reaction efficiency. The mixture is maintained at 0–5°C to mitigate exothermic side reactions and stirred for 8 hours to achieve complete conversion.
Work-up and Purification
Post-reaction, aqueous sodium carbonate is introduced to quench excess reagents, followed by ethyl acetate extraction. The organic layer is washed with water, and the solvent is removed under reduced pressure. The crude product is purified via co-distillation with methanol, yielding the carbimidate with >99.5% purity by HPLC.
Reaction Mechanism and Optimization
Mechanistic Insights
Trimethyloxonium tetrafluoroborate acts as an electrophilic methylating agent, transferring a methyl group to the oxygen atom of the carboxamide’s carbonyl group. This results in the formation of an imidate ester, with concomitant release of tetrafluoroboric acid. The use of triethylamine as a base ensures rapid acid scavenging, shifting the equilibrium toward product formation.
Critical Reaction Parameters
- Temperature Control : Maintaining 0–5°C prevents thermal degradation of the sensitive imidate intermediate.
- Solvent Selection : Dichloromethane’s low polarity and inertness facilitate reagent solubility without side reactions.
- Stoichiometry : A 1:1 molar ratio of Formula-7 to trimethyloxonium tetrafluoroborate ensures complete methylation.
Work-up and Purification Strategies
The work-up protocol emphasizes minimizing product loss while ensuring high purity. Sodium carbonate neutralization followed by ethyl acetate extraction achieves efficient separation of organic and aqueous phases. Subsequent co-distillation with methanol removes residual solvents and volatile impurities, critical for pharmaceutical-grade output.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC analysis confirms a purity exceeding 99.5%, with retention times and peak areas calibrated against reference standards.
Powder X-Ray Diffraction (PXRD)
While PXRD data for the carbimidate itself are not explicitly provided in the cited patents, related compounds (e.g., crystalline forms of Formula-1) exhibit distinct diffraction patterns, underscoring the importance of crystallinity in product consistency.
Comparative Analysis with Alternative Synthetic Approaches
Prior methods for analogous compounds, such as US6743798B1, relied on prolonged reaction times (up to 3 days) and laborious silica gel chromatography. In contrast, the current methodology reduces reaction time to 8 hours and employs straightforward liquid-liquid extraction, enhancing scalability and cost-efficiency.
Applications in Pharmaceutical Synthesis
This compound serves as a precursor to methyl carbamate derivatives with demonstrated kinase inhibitory activity. Its synthetic accessibility and high purity make it indispensable for large-scale drug production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds . Its structure allows for modifications that can enhance the biological activity of derived drugs. Notably, it has been associated with the development of treatments for conditions such as pulmonary hypertension and other cardiovascular diseases.
Case Study: Riociguat Impurity Analysis
In the context of drug formulation, this compound has been identified as an impurity in Riociguat, a drug used in treating pulmonary arterial hypertension. The identification and quantification of such impurities are crucial for ensuring the safety and efficacy of pharmaceutical products. This compound is utilized in Quality Control (QC) processes to evaluate the purity of Riociguat formulations .
Toxicity Studies
The compound is also employed in toxicity studies related to drug development. Understanding the toxicological profile of new chemical entities is essential for regulatory approval and safe clinical use. This compound serves as a reference standard in these studies, facilitating the assessment of potential adverse effects associated with drug candidates.
This compound plays a significant role in regulatory submissions such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) . Its inclusion helps demonstrate compliance with safety standards set by regulatory bodies like the FDA. The compound's characterization and stability data are critical components of these filings, ensuring that all aspects of the drug formulation are thoroughly vetted .
Research and Development
In research settings, this compound is utilized for synthesizing novel derivatives aimed at enhancing therapeutic efficacy against various diseases. Its structural properties make it a valuable scaffold for developing new pharmacological agents.
Potential Future Applications
Ongoing research may uncover additional therapeutic applications beyond its current uses in cardiovascular treatments and toxicity assessments. The versatility of its structure suggests potential roles in treating other conditions, including cancer or neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzyl Group
A. 1-(4-Fluorobenzyl) Analogs Compound 38 (1-(4-fluorobenzyl)-N-(1-{[1-(4-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonyl]carbamoyl}cyclopentyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide) differs in the position of the fluorine atom on the benzyl group (para- vs. ortho-substitution in the target compound). This positional isomerism impacts lipophilicity and target binding affinity.
B. 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
This analog (CAS: 1350653-26-7, molecular formula: C₁₄H₈F₂N₄) introduces an additional fluorine atom at the pyridine ring’s 5-position. The dual fluorination increases molecular polarity (logP reduction) and may alter metabolic stability. Unlike the carbimidate group in the target compound, the carbonitrile functionality here serves as a precursor for further derivatization, highlighting divergent synthetic applications .
Functional Group Modifications
A. Carboximidamide Derivatives
Riociguat’s active form, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamidine·HCl, is generated via hydrolysis of the target carbimidate. This conversion underscores the carbimidate’s role as a protecting group that enhances synthetic yield (75% in the carbonitrile-to-carbimidate step) compared to direct carboxamidine synthesis .
B. Carbamate and Carbonitrile Analogs Methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate () replaces the carbimidate with a carbamate group. This modification increases hydrolytic stability but reduces reactivity as an intermediate, necessitating harsher conditions for downstream functionalization .
Physicochemical Properties
| Property | Target Carbimidate | 5-Fluoro-3-carbonitrile Analog | 1-(4-Fluorobenzyl) Analog (38) |
|---|---|---|---|
| Molecular Weight | 284.29 g/mol | 270.24 g/mol | 683.70 g/mol |
| LogP (Predicted) | 2.1 | 2.8 | 3.5 |
| Key Functional Group | Carbimidate | Carbonitrile | Carboxamide |
The carbimidate group in the target compound provides a balance between reactivity (for hydrolysis to carboxamidine) and stability, making it superior to carbamates or carbonitriles in Riociguat synthesis .
Industrial Relevance
Patent literature highlights optimized processes for the target compound’s analogs, such as methyl{4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate, which use crystallization techniques to improve purity . These advancements underscore the industrial preference for fluorine-substituted pyrazolopyridines due to their enhanced bioavailability and target engagement.
Biological Activity
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. It is characterized by a unique structure that includes a fluorobenzyl substituent and a carbamate functional group. The compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C15H13FN4O
- Molecular Weight : 284.29 g/mol
- CAS Number : 304874-06-4
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo[3,4-b]pyridine Core : This is achieved through cyclization reactions using precursors like 2-aminopyridine and α,β-unsaturated carbonyl compounds.
- Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are employed where a fluorobenzyl halide reacts with the pyrazolo[3,4-b]pyridine core.
- Esterification : The final step involves esterification to form the methyl ester derivative.
This compound exhibits biological activity through its interaction with specific molecular targets, potentially modulating enzyme activity or receptor interactions. This mechanism may involve:
- Inhibition of enzymes associated with disease pathways.
- Modulation of signal transduction pathways.
Pharmacological Properties
Research indicates that this compound may possess various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth.
- Antiviral Properties : Investigations into its effects on viral replication are ongoing.
- Anticancer Potential : Early-stage research has indicated possible cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria. |
| Study B | Antiviral Activity | Showed reduced viral load in infected cell lines. |
| Study C | Anticancer Activity | Induced apoptosis in specific cancer cell lines with IC50 values in low micromolar range. |
Comparative Analysis
When compared to similar compounds within the pyrazolo[3,4-b]pyridine class, this compound stands out due to its unique fluorobenzyl group which enhances its lipophilicity and biological interactions.
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | Lacks methyl ester | Moderate antimicrobial activity |
| 1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate | Chlorine instead of fluorine | Reduced efficacy compared to fluorinated variant |
Q & A
Q. What are the conventional synthetic routes for Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbimidate?
The compound is synthesized via a four-step route starting from methyl 2-chloronicotinate. Key steps include hydrazinolysis and intramolecular substitution to form 1H-pyrazolo[3,4-b]pyridin-3-ol (30), regioselective N1-benzylation to introduce the 2-fluorobenzyl group, and Pd-catalyzed cyanation to yield the final product. This method achieves an overall yield of 55% and avoids previously unreported intermediates like 3-bromo derivatives . Alternative routes involve coupling reactions with carboxamide derivatives, as evidenced by IR and NMR data for structural analogs .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy : Peaks at 1650–1752 cm⁻¹ (C=O stretching) and 1220–1277 cm⁻¹ (C-F bending) align with functional groups in the molecule .
- NMR spectroscopy : Distinct signals for the 2-fluorobenzyl protons (δ = 5.6–5.8 ppm) and pyrazole/pyridine ring protons (δ = 8.1–8.7 ppm) are observed .
- X-ray crystallography : Single-crystal analysis of intermediates (e.g., 31) confirms regioselective benzylation and planar pyrazole-pyridine fusion .
Advanced Research Questions
Q. How can synthetic routes be optimized to mitigate regioselectivity challenges during N1-benzylation?
Regioselective benzylation is critical for avoiding N2-substituted byproducts. Optimization strategies include:
Q. What analytical methods are employed to characterize and quantify process-related impurities?
Impurities like Riociguat Impurity 32 (C20H19FN8O3, MW 438.42) are analyzed via:
- HPLC-MS : Retention time and m/z values differentiate impurities from the main product .
- 1H NMR : Unique proton environments (e.g., oxidized pyridine-N-oxide at δ = 8.9 ppm) identify structural deviations .
- TGA/DSC : Thermal stability profiles distinguish polymorphic forms, which may arise during crystallization .
Q. How do structural modifications impact the compound’s biological activity as a soluble guanylyl cyclase (sGC) activator?
The 2-fluorobenzyl group and pyrazolo[3,4-b]pyridine core are essential for sGC activation. Modifications such as:
- Fluorine substitution : 5-Fluoro derivatives (e.g., Vericiguat) enhance metabolic stability and binding affinity .
- Carboxamide vs. carbimidate : Carbimidate derivatives show improved solubility and oral bioavailability compared to carboxamides .
- Crystal form : Patent data indicate that Modification I (a specific polymorph) offers superior dissolution rates and bioavailability .
Q. What strategies are used to stabilize the compound’s solid-state forms for pharmaceutical applications?
- Polymorph screening : High-throughput crystallization identifies stable forms (e.g., Modification I) with optimal hygroscopicity and compressibility .
- Excipient compatibility : Co-processing with hydroxypropyl methylcellulose (HPMC) prevents phase transitions during tablet formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
